molecular formula C12H12O4 B8400721 5-Acetyl-2-allyloxy-benzoic acid

5-Acetyl-2-allyloxy-benzoic acid

Cat. No. B8400721
M. Wt: 220.22 g/mol
InChI Key: BNKDZXRNYZERBA-UHFFFAOYSA-N
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Patent
US08466199B2

Procedure details

The reaction of methyl 5-acetyl-2-hydroxyl-benzoate and allyl bromide in 2-butanone in the presence of potassium carbonate was performed as described in Example 2 to give 5-Acetyl-2-allyloxy-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 12.94 (s, —CO2H); 8.21 (m, 1 arom. H); 8.06 (m, 1 arom. H); 7.20 (m, 1 arom. H); 6.02 (m, —CH═CH2); 5.50, 5.28 (2 d-like, CH═CH2); 4.73 (d-like, CH2—CH═CH2); 2.53 (s, CH3C═O). 13C-NMR (100 MHz, d6-DMSO): 195.91 (CH3C═O); 166.71 (C(OH)═O); 160.44; 133.22; 132.76; 131.12; 129.11; 121.46; 117.30; 113.35; 69.81; 26.42.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[CH:6][C:7]([OH:14])=[C:8]([CH:13]=1)[C:9]([O:11]C)=[O:10])(=[O:3])[CH3:2].[CH2:15](Br)[CH:16]=[CH2:17].C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[C:1]([C:4]1[CH:5]=[CH:6][C:7]([O:14][CH2:17][CH:16]=[CH2:15])=[C:8]([CH:13]=1)[C:9]([OH:11])=[O:10])(=[O:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C=CC(=C(C(=O)OC)C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=CC(=C(C(=O)O)C1)OCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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